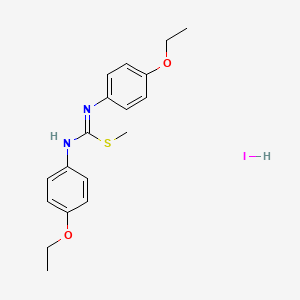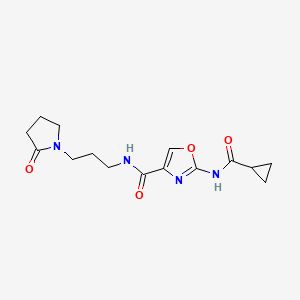amine CAS No. 864960-92-9](/img/structure/B2700109.png)
[2-(4-Fluorophenyl)ethyl](propan-2-yl)amine
Overview
Description
[2-(4-Fluorophenyl)ethyl](propan-2-yl)amine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom on the phenyl ring and an isopropylamine group attached to the ethyl chain
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various receptors in the body, which can lead to a range of biological effects .
Mode of Action
This interaction could potentially involve binding to the target receptor, triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [2-(4-Fluorophenyl)ethyl]isopropylamine are not well-studied. These properties would significantly impact the bioavailability of the compound. For instance, how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted, all play crucial roles in determining its overall effect .
Result of Action
Based on the activities of similar compounds, it can be speculated that the compound may have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(4-Fluorophenyl)ethyl]isopropylamine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine typically begins with commercially available 4-fluorobenzaldehyde and isopropylamine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry:
Organic Synthesis: [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine is used as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Studies: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry:
Chemical Manufacturing: The compound is used in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
Phenethylamine: A basic structure similar to [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine but without the fluorine atom and isopropylamine group.
4-Fluorophenethylamine: Similar structure but lacks the isopropylamine group.
Isopropylamine: A simple aliphatic amine without the phenyl ring and fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom on the phenyl ring enhances the compound’s chemical stability and biological activity.
Isopropylamine Group: The isopropylamine group contributes to the compound’s unique pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBBEVWXQAXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)
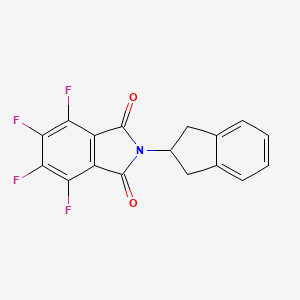
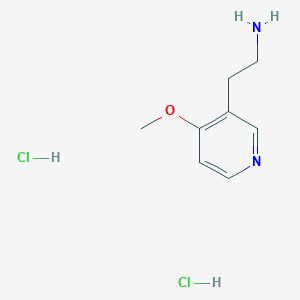
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide](/img/structure/B2700030.png)


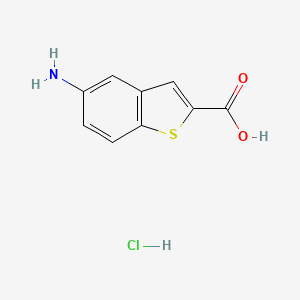
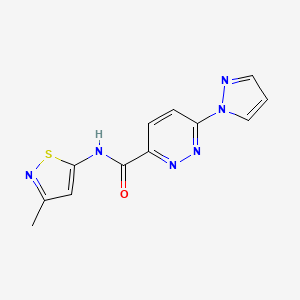
![3-(1H-indol-3-yl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2700041.png)

![1-(2-METHOXYPHENYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE](/img/structure/B2700044.png)
